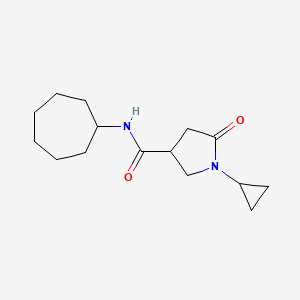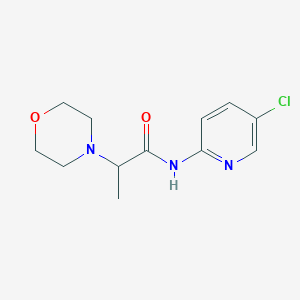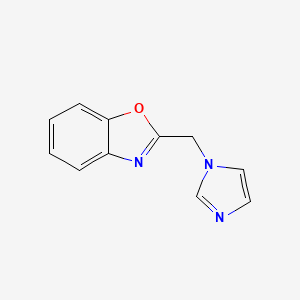
2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole is a heterocyclic compound that features both imidazole and benzoxazole rings. These structures are known for their significant roles in various chemical and biological processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the benzoxazole ring is a fused ring system consisting of a benzene ring and an oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole typically involves the condensation of an imidazole derivative with a benzoxazole derivative. One common method is the reaction of 2-chloromethyl-1,3-benzoxazole with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the purification process might involve crystallization or chromatography techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring.
Substitution: Both the imidazole and benzoxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while substitution reactions can introduce various functional groups onto the benzoxazole or imidazole rings.
Applications De Recherche Scientifique
2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with biological membranes and proteins, affecting their function and activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-imidazol-1-ylmethyl)-1,3-benzothiazole: Similar structure but with a sulfur atom in place of the oxygen in the benzoxazole ring.
2-(1H-imidazol-1-ylmethyl)-1,3-benzimidazole: Contains an imidazole ring fused to a benzene ring, similar to benzoxazole but with different electronic properties.
Uniqueness
2-(1H-imidazol-1-ylmethyl)-1,3-benzoxazole is unique due to the presence of both imidazole and benzoxazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Propriétés
IUPAC Name |
2-(imidazol-1-ylmethyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-2-4-10-9(3-1)13-11(15-10)7-14-6-5-12-8-14/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGPGVPALOVRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
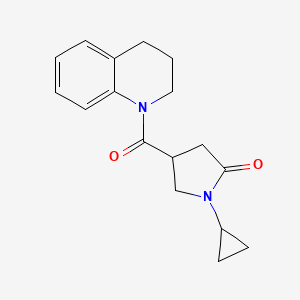
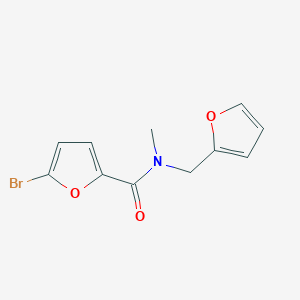
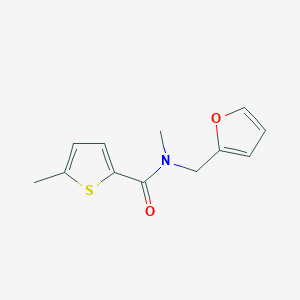
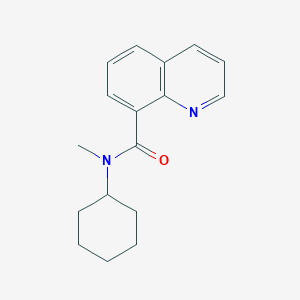

![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7506269.png)
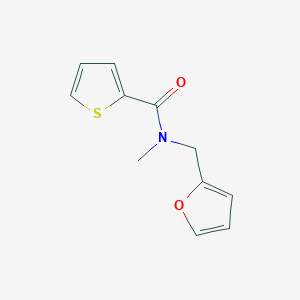
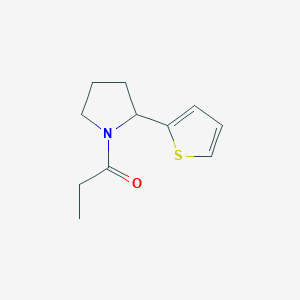
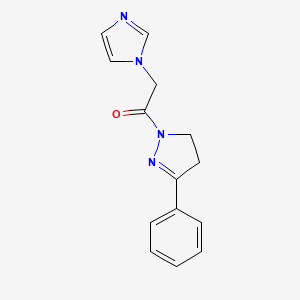
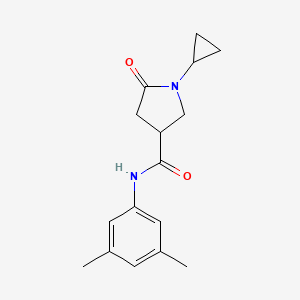
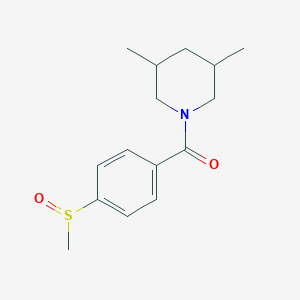
![3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7506313.png)
